GAK Kinase Binding Affinity: Br vs. Cl vs. I Halogen Scan
In a direct head-to-head comparison of halogenated quinoline derivatives, the 3-bromo analog (R=Br) exhibited a GAK KD of 1.9 nM, representing a 3.5-fold improvement over the 3-chloro analog (6.7 nM) and a 4.2-fold improvement over the 3-iodo analog (7.9 nM) [1]. This superior binding affinity is not observed for other kinases tested (RIPK2, ADCK3, NLK), indicating a GAK-selective enhancement conferred by the bromine substitution.
| Evidence Dimension | GAK binding affinity (KD) |
|---|---|
| Target Compound Data | 1.9 nM |
| Comparator Or Baseline | 3-Chloro analog: 6.7 nM; 3-Iodo analog: 7.9 nM |
| Quantified Difference | 3.5-fold lower KD vs. Cl; 4.2-fold lower vs. I |
| Conditions | Competition binding assay (DiscoverX, n=2) |
Why This Matters
For researchers prioritizing GAK as a therapeutic target or chemical probe, this 3-bromo analog offers the highest binding affinity among the halogen series tested, directly impacting lead selection and SAR refinement.
- [1] Asquith CRM, et al. Kinase binding of halogenated quinolines. J Med Chem. 2019;62(5):2830-2836. Table 2. View Source
